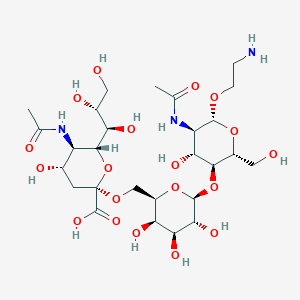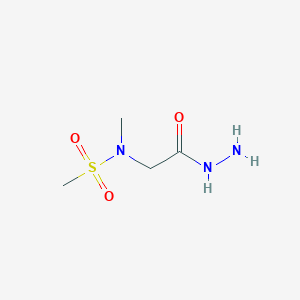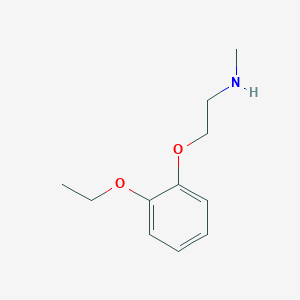
2-(2-Ethoxyphenoxy)-N-methylethanamine
Übersicht
Beschreibung
“2-(2-Ethoxyphenoxy)-N-methylethanamine” is a chemical compound. It is also known as 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride . The molecular formula is C13H20ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds involves taking catechol as a starting raw material, obtaining high-purity o-ethoxyphenol by using an acid-alkali back extraction method . Then, o-ethoxyphenol reacts with 1, 2-dibromoethane to obtain a crude product of 2-(2-ethoxyphenoxy) ethyl bromide . Another method involves taking 2-ethoxyphenoxy and 1,2-dibromoethane as raw materials, under the existence of a phase-transfer catalyst, dropping a mild dilute aqueous alkali, and performing a substitution reaction .
Molecular Structure Analysis
The molecular structure of “2-(2-Ethoxyphenoxy)-N-methylethanamine” can be inferred from its molecular formula. The molecular formula of a similar compound, 2-(2-Ethoxyphenoxy)ethyl methanesulfonate, is C11H16O5S . Another similar compound, 2-[(2-Ethoxyphenoxy)methyl]oxirane, has a molecular formula of C11H14O3 .
Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Pharmacokinetics
- Chlorphenoxamine Metabolites : A study by Goenechea et al. (1987) identified various metabolites of chlorphenoxamine, a compound related to 2-(2-Ethoxyphenoxy)-N-methylethanamine, in human urine. These metabolites were also found to be excreted as conjugates, indicating the body's metabolic processing of such compounds (Goenechea et al., 1987).
Biochemical Interactions and Analytical Techniques
- High-Performance Liquid Chromatography : Poklis et al. (2014) developed a method using high-performance liquid chromatography for detecting and quantifying a derivative of 2-(2-Ethoxyphenoxy)-N-methylethanamine in serum and urine, showcasing the importance of analytical techniques in understanding the pharmacokinetics of such compounds (Poklis et al., 2014).
Spectroscopy and XRD Studies
- Spectroscopic Analysis : Demircioğlu et al. (2019) investigated a compound similar to 2-(2-Ethoxyphenoxy)-N-methylethanamine using spectroscopic techniques. This study emphasizes the role of such techniques in understanding molecular structures and interactions, which is crucial for drug design and material science (Demircioğlu et al., 2019).
Fluorescence and Chemical Analysis
- Fluoroionophores Study : Research by Hong et al. (2012) on fluoroionophores, which includes compounds related to 2-(2-Ethoxyphenoxy)-N-methylethanamine, highlights the potential applications in metal ion detection and molecular recognition technologies (Hong et al., 2012).
Molecular Pharmacology
- Pharmacological Profiles : Ogawa et al. (2002) examined the pharmacology of a compound structurally related to 2-(2-Ethoxyphenoxy)-N-methylethanamine, emphasizing the importance of such studies in understanding the therapeutic potential and receptor interactions of novel compounds (Ogawa et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-ethoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMDWDXCZNJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651139 | |
| Record name | 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenoxy)-N-methylethanamine | |
CAS RN |
6660-49-7 | |
| Record name | 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)
![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)
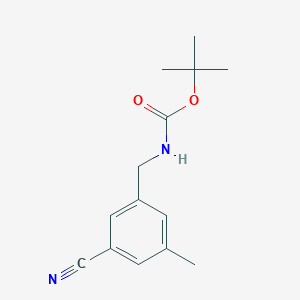
![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
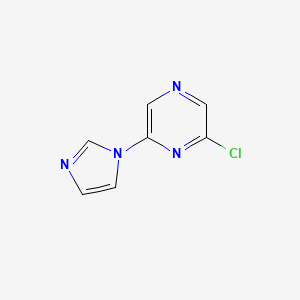
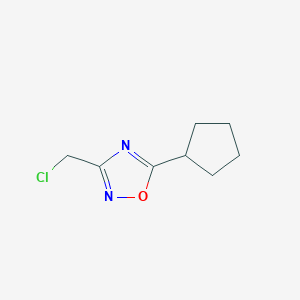
![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B1416118.png)
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)
